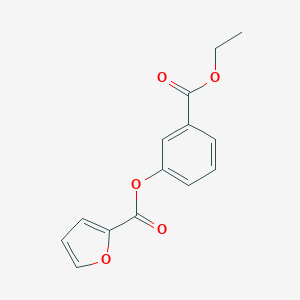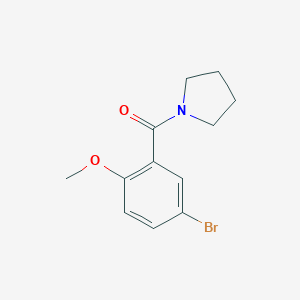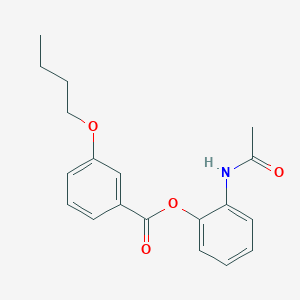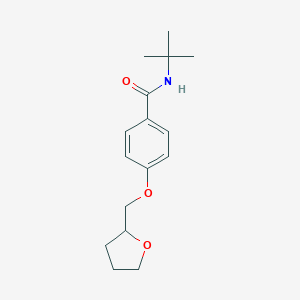![molecular formula C20H24N2O3 B250484 N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since undergone numerous studies to determine its efficacy and safety.
作用机制
The mechanism of action of N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that activate immune cells. This compound has also been shown to disrupt the blood supply to tumors, leading to tumor necrosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, including tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). This compound has also been shown to decrease the production of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of blood vessels.
实验室实验的优点和局限性
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound has also been extensively studied in preclinical models, which means that there is a significant amount of data available on its efficacy and safety.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict how it will interact with other anti-cancer agents. This compound has also been shown to have limited efficacy in some cancer types, which means that it may not be effective for all patients.
未来方向
There are several future directions for research on N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide. One area of research is the development of new formulations of this compound that can be more easily administered to patients. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. This compound has several advantages for lab experiments, including its synthetic nature and extensive preclinical data. However, its mechanism of action is not fully understood, and it has limited efficacy in some cancer types. There are several future directions for research on this compound, including the development of new formulations and the identification of biomarkers.
合成方法
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with acetyl chloride to form 2-(2,5-dimethylphenoxy)acetyl chloride. This compound can then be reacted with 4-aminobutanoic acid to form this compound.
科学研究应用
N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[4-[[2-(2,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-8-10-17(11-9-16)22-20(24)13-25-18-12-14(2)6-7-15(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23)(H,22,24) |
InChI 键 |
UQCIJOYBSCXRBI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)



![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
